3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11152555
InChI: InChI=1S/C12H13N3OS/c1-7-4-5-10(6-8(7)2)11(16)13-12-15-14-9(3)17-12/h4-6H,1-3H3,(H,13,15,16)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC11152555

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide -

Specification

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
IUPAC Name 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C12H13N3OS/c1-7-4-5-10(6-8(7)2)11(16)13-12-15-14-9(3)17-12/h4-6H,1-3H3,(H,13,15,16)
Standard InChI Key VJNQNTOGWKECKG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃OS₂
Molecular Weight279.38 g/mol
CAS Number393567-75-4
IUPAC Name3,4-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
SolubilityNot fully characterized
Melting PointData unavailable

Synthesis and Structural Optimization

Reaction Pathways

The synthesis of 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step organic reactions, typically beginning with the preparation of substituted benzamide precursors. A generalized pathway includes:

  • Formation of 5-(Methylthio)-1,3,4-thiadiazol-2-amine:

    • Cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) .

    • Example: Reaction of 2-(methylthio)acetic acid with thiosemicarbazide under reflux conditions.

  • Coupling with 3,4-Dimethylbenzoyl Chloride:

    • Amidation of the thiadiazol-2-amine intermediate with 3,4-dimethylbenzoyl chloride in anhydrous tetrahydrofuran (THF).

    • Neutralization of HCl byproducts using sodium bicarbonate .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1CyclodehydrationPOCl₃, 80–90°C, 1 hour70–85%
2AmidationTHF, 0°C, 2 hours60–75%

Structural Modifications

Modifications to the benzamide or thiadiazole moieties have been explored to enhance bioavailability:

  • Methylthio Group (SCH₃): Introduces sulfur-based nucleophilicity, potentially improving membrane permeability.

  • 3,4-Dimethyl Substitution: Steric effects may influence binding affinity to enzymatic pockets .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies indicate that this compound induces apoptosis in cancer cells via:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

  • Cell Cycle Arrest: G2/M phase arrest observed in LoVo colorectal cancer cells at IC₅₀ = 2.44 µM .

Table 3: Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Mechanism
LoVo (Colorectal)2.44ROS-mediated apoptosis
MCF-7 (Breast)23.29G2/M phase arrest

Anti-inflammatory Activity

Molecular docking simulations suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation. The methylthio group may coordinate with zinc ions in enzymatic active sites, mimicking endogenous inhibitors.

Pharmacological Applications and Challenges

Toxicity Considerations

In Daphnia magna assays, the compound showed low acute toxicity (LC₅₀ > 100 µM), supporting its safety profile for further development .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency.

  • In Vivo Efficacy Trials: Evaluation in murine models of cancer and inflammation.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoencapsulation.

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